molecular formula C16H14ClNO2 B2451212 (3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one CAS No. 861207-64-9

(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one

Cat. No.: B2451212
CAS No.: 861207-64-9
M. Wt: 287.74
InChI Key: SGJHBDQRMPPIRN-NSCUHMNNSA-N
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Description

(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one has been involved in various synthetic pathways, serving as a versatile synthon. Notably, similar compounds have been used to synthesize a range of heterocycles and pyridine derivatives, demonstrating the compound's utility in creating structurally diverse molecules. For instance, Mahata et al. (2003) highlighted the use of a related compound as a three-carbon synthon for synthesizing various heterocycles with masked or unmasked aldehyde functionality (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Molecular Structure and Docking Studies

The compound's molecular structure has been a subject of computational studies, including molecular docking and quantum chemical calculations. Viji et al. (2020) conducted a detailed study on a similar compound, examining its molecular structure, vibrational spectra, and molecular parameters through DFT calculations. They also explored the intramolecular charge transfer, molecular electrostatic potential, and biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Crystal Structure Analysis

Extensive work has been done on analyzing the crystal structures of compounds structurally related to 4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one. Studies by Ma et al. (2018) and others have provided detailed crystallographic data, highlighting the importance of understanding the molecular and crystal structures for further applications of these compounds (Ma, Chen, Fan, Jia, & Zhang, 2018).

Spectroscopic Characterization and Analytical Methods

Spectrophotometric and Chromatographic Analysis

Spectrophotometric and chromatographic methods have been developed for compounds similar to 4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one, providing insights into their purity, stability, and decomposition kinetics. For instance, Muszalska et al. (2003) established a spectrophotometric analysis and HPLC method for a related compound, offering a foundation for the quantitative analysis and purity evaluation of such compounds (Muszalska, Sadowska, & Szkatuła, 2003).

Properties

IUPAC Name

(E)-4-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-12(19)2-3-13-4-7-15(8-5-13)20-11-14-6-9-16(17)18-10-14/h2-10H,11H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJHBDQRMPPIRN-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.